molecular formula C15H23N5O11P2 B1263759 trans-Zeatin riboside diphosphate

trans-Zeatin riboside diphosphate

Cat. No.: B1263759
M. Wt: 511.32 g/mol
InChI Key: MXFPFNSSZYNJGX-HNNGNKQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Zeatin riboside diphosphate is a nucleotide precursor involved in the biosynthesis of cytokinins, a major class of plant growth hormones . The initial and rate-limiting step in cytokinin biosynthesis is the prenylation of adenosine phosphate, a reaction catalyzed by the enzyme adenosine phosphate-isopentenyltransferase (IPT) . Research indicates that bacterial IPT from Agrobacterium tumefaciens can utilize AMP to produce cytokinins, and the structural mechanism of this reaction, involving a diphosphate leaving group, has been characterized . The related compound, trans-zeatin riboside, is a well-known long-distance signaling molecule in plants . It is a riboside of the highly active cytokinin trans-zeatin and is a major long-distance signal transported from roots to shoots via the xylem to regulate shoot growth and development, including leaf size and meristem activity . Cytokinins, including trans-zeatin and its derivatives, are fundamental in plant research for their roles in stimulating cell division, promoting shoot formation, inhibiting root growth, and delaying leaf senescence . The diphosphate form represents a critical biosynthetic intermediate in the pathway of these vital signaling molecules. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H23N5O11P2

Molecular Weight

511.32 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C15H23N5O11P2/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(30-15)5-29-33(27,28)31-32(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1

InChI Key

MXFPFNSSZYNJGX-HNNGNKQASA-N

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)/CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)CO

Origin of Product

United States

Biosynthetic Pathways of Trans Zeatin Riboside Diphosphate

Adenosine (B11128) Phosphate-Isopentenyltransferase (IPT) Mediated de novo Synthesis

The initial and rate-limiting step in the de novo biosynthesis of isoprenoid cytokinins, including the precursors to trans-Zeatin (B1683218), is catalyzed by adenosine phosphate-isopentenyltransferases (IPTs). ntu.edu.twnih.gov This crucial reaction involves the transfer of an isopentenyl group from a donor molecule to an adenine (B156593) nucleotide. ntu.edu.tw

The primary isopentenyl donor for the synthesis of trans-Zeatin precursors in plants is Dimethylallyl Diphosphate (B83284) (DMAPP). oup.comechelon-inc.comwikipedia.org DMAPP is an isoprenoid precursor derived from either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.govoup.com The MEP pathway is the primary source of DMAPP for cytokinin biosynthesis in plastids. elifesciences.org IPT enzymes catalyze the attachment of the five-carbon isopentenyl side chain from DMAPP to the N6 position of an adenine nucleotide, forming an isopentenyladenine (iP)-type cytokinin nucleotide. ntu.edu.twnih.gov

(E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP) is another isoprenoid intermediate produced in the MEP pathway. nih.govelifesciences.org While DMAPP is the principal substrate for plant IPTs, certain bacterial IPTs, such as Tmr from Agrobacterium tumefaciens, can utilize HMBDP directly. nih.govnih.gov This allows for a bypass of the conventional plant pathway, leading to the direct formation of trans-Zeatin-type cytokinins without the need for subsequent hydroxylation. nih.govresearchgate.net In plants, however, the synthesis of trans-Zeatin riboside diphosphate predominantly proceeds through the initial formation of an iP-type nucleotide using DMAPP. researchgate.net

Plant adenosine phosphate-IPTs (adenylate-IPTs) exhibit a distinct preference for adenine nucleotides as the acceptor substrate for the isopentenyl group. nih.gov Research has shown that these enzymes preferentially utilize Adenosine triphosphate (ATP) and Adenosine diphosphate (ADP) over Adenosine monophosphate (AMP). nih.govresearchgate.netnih.gov The products of this reaction are therefore primarily isopentenyladenosine 5'-triphosphate (iPRTP) and isopentenyladenosine 5'-diphosphate (iPRDP). researchgate.netresearchgate.net

This substrate preference is a key distinguishing feature from many bacterial IPTs, which often favor AMP. oup.comnih.gov The higher affinity for ATP and ADP is structurally determined by interactions between the β- and γ-phosphate groups of the nucleotides and specific amino acid residues within the enzyme's active site. nih.gov The formation of iPRTP and iPRDP is the first committed step in the pathway that ultimately leads to this compound. oup.comnih.gov

Enzyme ClassPreferred Isopentenyl DonorPreferred Adenine Nucleotide Acceptor(s)Primary Product(s)
Plant Adenylate-IPTs Dimethylallyl Diphosphate (DMAPP)ATP, ADP > AMPiPRTP, iPRDP
Bacterial Adenylate-IPTs (e.g., Tmr) DMAPP, HMBDPAMPiPMP, tZRMP (directly from HMBDP)

Cytochrome P450 Monooxygenase (CYP735A) Hydroxylation Pathway

Following the initial prenylation step by IPTs, the conversion of iP-type nucleotides to trans-Zeatin (tZ)-type nucleotides is accomplished through a critical hydroxylation reaction. researchgate.netnih.gov This step is catalyzed by a specific subfamily of cytochrome P450 monooxygenases. nih.govoup.com

The enzymes responsible for this conversion are cytokinin trans-hydroxylases. researchgate.netnih.gov They specifically catalyze the trans-hydroxylation of the terminal methyl group of the isopentenyl side chain of iP-type cytokinin nucleotides (iPRTP and iPRDP). nih.govnih.gov This reaction transforms the isopentenyladenine nucleotide precursors into their corresponding trans-Zeatin nucleotides, namely trans-Zeatin riboside triphosphate (tZRTP) and this compound (tZRDP). researchgate.netnih.gov In vitro studies have confirmed that these enzymes preferentially use the nucleotide forms (iPRDP and iPRTP) over the nucleoside (isopentenyladenosine) or free base (isopentenyladenine) forms. researchgate.netnih.gov This hydroxylation is a key step, as it produces the direct precursors of the highly active trans-Zeatin. capes.gov.brnih.gov

In the model plant Arabidopsis thaliana, this vital hydroxylation step is carried out by two closely related cytochrome P450 enzymes: CYP735A1 and CYP735A2. researchgate.netnih.govnih.gov Both enzymes have been definitively identified as the cytokinin hydroxylases that catalyze the biosynthesis of trans-Zeatin nucleotides from isopentenyladenine nucleotides. nih.govcapes.gov.br While they perform the same catalytic function, their expression patterns differ in terms of organ specificity and response to hormonal signals, suggesting distinct roles in regulating cytokinin metabolism. nih.govfrontiersin.org For instance, in Arabidopsis, CYP735A2 is predominantly expressed in the roots and its expression is induced by cytokinin, indicating a role in regulating cytokinin levels and signaling in the root system. nih.govfrontiersin.org The action of these enzymes on iPRDP directly yields this compound. researchgate.net Genetic studies using double mutants (cyp735a1/cyp735a2) have shown a significant reduction in trans-Zeatin type cytokinins and specific developmental defects, particularly in shoot growth, underscoring the central role of these enzymes in producing the precursors for bioactive trans-Zeatin. nih.gov

EnzymeSubstrate(s)Product(s)Primary Location of Expression (Arabidopsis)
CYP735A1 iPRTP, iPRDPtZRTP, tZRDPShoot
CYP735A2 iPRTP, iPRDPtZRTP, tZRDPRoot

Alternative or Less Characterized Biosynthetic Routes

While the de novo pathway via IPT and CYP735A is the primary route for trans-Zeatin biosynthesis, other potential pathways have been considered, though their contribution is generally thought to be minor in most plants. nih.govnih.gov

One such route is the degradation of transfer RNA (tRNA). oup.comresearchgate.net Certain tRNA molecules are modified by tRNA-isopentenyltransferases (tRNA-IPTs), which add an isopentenyl group to a specific adenine residue. oup.comfrontiersin.org The subsequent degradation of these modified tRNAs can release cytokinin nucleosides. This pathway is primarily associated with the production of cis-Zeatin (B600781) (cZ)-type cytokinins. nih.govoup.com While the enzymatic or non-enzymatic isomerization of cis-Zeatin to trans-Zeatin has been detected in some plant species, this is generally considered a minor pathway for trans-Zeatin formation compared to the CYP735A-mediated route. nih.gov

Additionally, studies involving isotopic labeling in ipt-transformed Arabidopsis have suggested the possibility of an iPMP-independent pathway for zeatin-type cytokinin synthesis. pnas.orgnih.govnih.gov This alternative route might involve the hydroxylation of the isoprenoid side-chain donor before its attachment to the adenine moiety, possibly using HMBDP as a direct precursor for a zeatin nucleotide, a mechanism observed in some bacteria. researchgate.netnih.gov However, in plants, the de novo synthesis beginning with the IPT-catalyzed formation of iPRDP/iPRTP followed by CYP735A-catalyzed hydroxylation remains the predominant and best-characterized pathway for producing this compound. nih.govnih.gov

Exploration of Isopentenyladenine-Independent Pathways for Direct trans-Zeatin Formation

The de novo biosynthesis of cytokinins has traditionally been understood to proceed via the formation of isopentenyladenosine-5'-monophosphate (iPMP) as the primary product. This reaction is catalyzed by adenylate isopentenyltransferases (IPTs), which attach an isopentenyl group from dimethylallyl diphosphate (DMAPP) to an adenine nucleotide (AMP, ADP, or ATP). oup.comnih.govoup.com Subsequent hydroxylation of the isopentenyl side chain by cytochrome P450 monooxygenases, specifically members of the CYP735A family, converts the isopentenyl-type cytokinin into a trans-zeatin (tZ)-type cytokinin. nih.gov

However, research has provided compelling evidence for an alternative, iPMP-independent pathway for the direct formation of zeatin-type cytokinins. nih.gov Studies utilizing in vivo deuterium (B1214612) labeling in Arabidopsis thaliana expressing the Agrobacterium tumefaciens ipt gene revealed that the biosynthetic rate of zeatin riboside-5'-monophosphate (ZMP) was approximately 66-fold higher than that of iPMP. nih.gov This significant discrepancy suggests that ZMP can be synthesized without first forming a substantial pool of iPMP, or that the conversion of iPMP to ZMP is extraordinarily rapid under these conditions. nih.gov

Further evidence for a direct pathway comes from studies on certain bacteria. The Tzs protein from Agrobacterium tumefaciens, for example, can directly produce zeatin riboside 5'-phosphate by utilizing 4-hydroxy-3-methyl-2-(E)-butenyl diphosphate (HMBPP), a precursor from the terpenoid pathway, and AMP. nih.gov This represents a direct route to tZ-type cytokinins that circumvents an isopentenyladenine intermediate entirely. This iPMP-independent pathway is considered a key mechanism for the high-level production of trans-Zeatin by A. tumefaciens during plant infection. nih.gov While the majority of cytokinin synthesis in wild-type plants may proceed through both pathways, the direct pathway appears to be a significant contributor, with the relative importance of each route potentially varying depending on tissue type and developmental stage. nih.gov

Table 1: Comparison of Isopentenyladenine-Dependent and -Independent Pathways for trans-Zeatin Riboside Phosphate Biosynthesis

FeatureIsopentenyladenine-Dependent PathwayIsopentenyladenine-Independent (Direct) Pathway
Initial Isoprenoid Precursor Dimethylallyl diphosphate (DMAPP)4-hydroxy-3-methyl-2-(E)-butenyl diphosphate (HMBPP) or DMAPP
Adenine Substrate ATP, ADP, AMP oup.comAMP nih.gov
Key Intermediate Isopentenyladenosine-5'-phosphates (iPRPs) nih.govtrans-Zeatin riboside-5'-monophosphate (tZRMP) formed directly
Enzymes Involved Adenylate IPT; CYP735A monooxygenase nih.govAdenylate IPT (e.g., Agrobacterium Tzs) nih.gov
Key Characteristic Two-step process: Isopentenylation followed by hydroxylation nih.govOne-step formation of a zeatin-type nucleotide nih.gov

Potential Contributions from tRNA Degradation Pathways to Zeatin Riboside Phosphates

An alternative source of cytokinins in virtually all organisms, including plants, is the turnover of tRNA. oup.comnih.govoup.com This pathway is initiated by the post-transcriptional modification of an adenine residue at position 37, immediately adjacent to the anticodon of specific tRNAs, particularly those recognizing codons that start with uridine (B1682114) (UNN codons). oup.comnih.gov Enzymes known as tRNA-isopentenyltransferases (tRNA-IPTs) catalyze the transfer of an isopentenyl group from DMAPP to this specific adenine, forming N6-isopentenyladenosine (i6A) within the tRNA molecule. oup.comfrontiersin.org

Subsequent degradation of these modified tRNA molecules releases cytokinin nucleotides. oup.comresearchgate.netnih.gov In plants, the isopentenyl side chain of the i6A in tRNA is typically hydroxylated to form a cis-hydroxyisopentenyladenosine. nih.gov Consequently, the degradation of this tRNA is the only widely accepted source of cis-zeatin (cZ) and its corresponding ribosides and phosphates. oup.com Studies on Arabidopsis mutants lacking tRNA-IPT genes (atipt2, atipt9) showed that levels of cis-zeatin-type cytokinins were dramatically reduced or undetectable, confirming that tRNA degradation is indispensable for their production. oup.com

The contribution of the tRNA degradation pathway to the pool of trans-Zeatin riboside phosphates is generally considered to be minor, if not negligible, in plants. The hydroxylation of the tRNA-bound isopentenyl group is stereospecific, yielding the cis isomer, which is significantly less biologically active as a plant hormone compared to the trans isomer. nih.gov However, it is noteworthy that studies in some bacteria, such as Methylobacterium, have recovered trans-Zeatin from tRNA hydrolysates. nih.gov In these specific microorganisms, mutating the miaA gene, which encodes the isopentenyl tRNA transferase, eliminated zeatin production, suggesting that tRNA turnover can, in some cases, be a source of trans-Zeatin. nih.gov For plants, however, the de novo pathway remains the primary source of biologically active trans-Zeatin.

Table 2: Key Components and Products of the tRNA Degradation Pathway for Cytokinin Formation

ComponentDescriptionReference
Substrate Adenine at position 37 of specific tRNAs (UNN-reading) nih.gov
Enzyme tRNA-isopentenyltransferase (tRNA-IPT) frontiersin.org
Isoprenoid Donor Dimethylallyl diphosphate (DMAPP) oup.com
Primary Released Product cis-Zeatin riboside phosphates (e.g., cZRMP) oup.comoup.com
Significance in Plants Major source of cis-zeatin-type cytokinins oup.com

Table 3: Compound Names Mentioned in This Article

Abbreviation / Trivial NameFull Chemical Name
trans-Zeatin(2E)-2-Methyl-4-(1H-purin-6-ylamino)-2-buten-1-ol phytotechlab.com
This compound[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate uni.lu
cis-Zeatin(2Z)-2-Methyl-4-(1H-purin-6-ylamino)-2-buten-1-ol
Isopentenyladenine (iP)N6-(3-Methyl-2-buten-1-yl)adenine
Isopentenyladenosine-5'-monophosphate (iPMP)N6-(3-Methyl-2-buten-1-yl)adenosine-5'-monophosphate
Zeatin riboside-5'-monophosphate (ZMP / tZRMP)trans-Zeatin riboside-5'-monophosphate
Dimethylallyl diphosphate (DMAPP)3-Methyl-2-buten-1-yl diphosphate
4-hydroxy-3-methyl-2-(E)-butenyl diphosphate (HMBPP)(E)-4-Hydroxy-3-methyl-2-buten-1-yl diphosphate
Adenosine monophosphate (AMP)Adenosine 5'-monophosphate
Adenosine diphosphate (ADP)Adenosine 5'-diphosphate
Adenosine triphosphate (ATP)Adenosine 5'-triphosphate
N6-isopentenyladenosine (i6A)N6-(3-Methyl-2-buten-1-yl)adenosine
cis-Zeatin riboside monophosphate (cZRMP)cis-Zeatin riboside-5'-monophosphate

Metabolic Interconversions and Homeostasis of Trans Zeatin Riboside Diphosphate

Phosphorylation and Dephosphorylation Dynamics

The cellular pool of trans-Zeatin (B1683218) riboside diphosphate (B83284) is in a constant state of flux, governed by the addition and removal of phosphate (B84403) groups. This dynamic interplay ensures a fine-tuned supply of cytokinin precursors for various metabolic fates.

Interconversion between trans-Zeatin Riboside Triphosphate, Diphosphate, and Monophosphate

The biosynthesis of isoprenoid cytokinins, including the trans-Zeatin (tZ) type, begins with the action of isopentenyltransferase (IPT) enzymes. nih.govresearchgate.net These enzymes catalyze the transfer of a dimethylallyl diphosphate (DMAPP) group to an adenosine (B11128) moiety, primarily in the form of ATP or ADP, yielding isopentenyladenosine 5'-triphosphate (iPRTP) and isopentenyladenosine 5'-diphosphate (iPRDP) respectively. nih.govresearchgate.net Subsequently, the trans-hydroxylation of the side chain of these iP-type cytokinin nucleotides by cytochrome P450 monooxygenases of the CYP735A family leads to the formation of trans-Zeatin riboside triphosphate (tZRTP) and trans-Zeatin riboside diphosphate (tZRDP). nih.gov

The interconversion between tZRTP, tZRDP, and trans-Zeatin riboside monophosphate (tZRMP) is a critical step in cytokinin homeostasis. While specific enzymes dedicated solely to the phosphorylation and dephosphorylation of tZRDP have not been exhaustively characterized, it is understood that general cellular phosphatases and kinases are responsible for these conversions. The removal of the terminal phosphate group from tZRTP by phosphatases yields tZRDP. Similarly, tZRDP can be dephosphorylated to tZRMP. Conversely, kinases can add phosphate groups, converting tZRMP to tZRDP and tZRDP to tZRTP, although the latter is a less emphasized step in the typical metabolic flow towards active cytokinins.

Table 1: Key Interconversions of trans-Zeatin Riboside Phosphates

Starting CompoundConversionResulting CompoundGeneral Enzyme Class
trans-Zeatin Riboside Triphosphate (tZRTP)DephosphorylationThis compound (tZRDP)Phosphatase
This compound (tZRDP)Dephosphorylationtrans-Zeatin Riboside Monophosphate (tZRMP)Phosphatase
trans-Zeatin Riboside Monophosphate (tZRMP)PhosphorylationThis compound (tZRDP)Kinase
This compound (tZRDP)Phosphorylationtrans-Zeatin Riboside Triphosphate (tZRTP)Kinase

Role of Phosphoribohydrolases (e.g., LONELY GUY, LOG) in Downstream Metabolism

The final step in the activation of cytokinins from their nucleotide precursors is catalyzed by a specific class of phosphoribohydrolases known as LONELY GUY (LOG) enzymes. nih.gov These enzymes play a crucial role in the direct conversion of cytokinin riboside 5'-monophosphates to the biologically active free-base forms. nih.gov LOG enzymes specifically cleave the phosphoribosyl group from cytokinin mononucleotides, such as tZRMP, to release the active cytokinin, in this case, trans-Zeatin (tZ). nih.gov This direct activation pathway is considered a primary mechanism for regulating cytokinin activity in plants. nih.gov

Conversion to Active and Inactive Cytokinin Forms

The metabolic fate of this compound is not limited to phosphorylation and dephosphorylation. It is also a precursor for both active and inactive forms of cytokinins, contributing to the intricate regulation of cytokinin signaling.

Relationship between this compound and trans-Zeatin Riboside (tZR)

Following the dephosphorylation of this compound to its monophosphate form (tZRMP), the subsequent removal of the monophosphate group by phosphatases yields trans-Zeatin riboside (tZR). phytotechlab.comsigmaaldrich.com tZR is a key transport form of cytokinin, moving throughout the plant, particularly in the xylem sap, to act as a long-distance signal. nih.gov While tZR itself can have some biological activity, its primary role is often as a precursor to the highly active free base, trans-Zeatin. nih.gov The conversion of tZR to tZ is a crucial activation step that occurs in target tissues.

Glycosylation and Side-Chain Cleavage as Deactivation Mechanisms for Related Cytokinins

To maintain appropriate levels of active cytokinins, plants employ several deactivation mechanisms. One major pathway is glycosylation, where a sugar moiety, typically glucose, is attached to the cytokinin molecule. This process is catalyzed by UDP-glucosyltransferases (UGTs). O-glycosylation can occur on the hydroxyl group of the side chain of zeatin and its riboside, while N-glycosylation can occur at various positions on the purine (B94841) ring. These glycosylated forms are generally considered inactive and serve as storage or transport forms.

Another significant deactivation pathway is the irreversible cleavage of the N6-side chain of active cytokinins, such as trans-Zeatin and isopentenyladenine (iP), by cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.gov This process breaks down the active cytokinin molecule, thereby terminating its signaling activity.

Enzymatic Regulation of this compound Levels

The cellular concentration of this compound is tightly controlled through the regulation of the enzymes involved in its synthesis and degradation. The expression and activity of IPT and CYP735A genes, which are responsible for the initial production of tZ-type cytokinin ribotides, are influenced by various developmental and environmental cues, including nutrient availability. nih.gov For instance, nitrogen levels in the soil can modulate the expression of these biosynthetic genes. nih.gov

Identification and Characterization of Enzymes Modulating Its Concentration

The cellular pool of tZRDP is dynamically regulated by enzymes responsible for its synthesis and its conversion into other cytokinin forms. These key enzymes have been identified and characterized through extensive biochemical and genetic studies in model plants like Arabidopsis thaliana and rice.

The biosynthesis of tZRDP is a two-step process initiated from precursors supplied by general metabolism. oup.comnih.gov The first committed step is catalyzed by adenosine phosphate-isopentenyltransferase (IPT) . oup.com This enzyme transfers an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of an adenosine phosphate moiety. oup.com Plant IPTs primarily use ATP or ADP as substrates, leading to the formation of isopentenyladenine riboside triphosphate (iPRTP) or isopentenyladenine riboside diphosphate (iPRDP), respectively. oup.com

Once synthesized, tZRDP can be interconverted or channeled toward activation. The concentration of tZRDP is influenced by the activity of unspecific phosphatases that can convert it to trans-Zeatin riboside monophosphate (tZRMP). nih.gov This conversion is a crucial step, as tZRMP is the preferred substrate for the primary cytokinin activation enzyme, LONELY GUY (LOG) . oup.com The LOG enzyme is a phosphoribohydrolase that directly converts cytokinin nucleotides like tZRMP into the biologically active free-base form, trans-Zeatin (tZ), by removing the phosphoribose group. oup.comresearchgate.net

While not acting directly on tZRDP, the CYTOKININ OXIDASE/DEHYDROGENASE (CKX) enzymes play a vital role in modulating its precursor pool by irreversibly degrading active cytokinins like tZ. nih.govresearchgate.net By catabolizing the active forms, CKX maintains cytokinin homeostasis, which in turn influences the metabolic flux through the tZRDP pool. researchgate.net

Table 1: Key Enzymes in the Metabolism of this compound
EnzymeEnzyme Commission (EC) NumberFunctionSubstrate(s)Product(s)
Adenosine phosphate-isopentenyltransferase (IPT)2.5.1.27 / 2.5.1.112Catalyzes the initial step of de novo cytokinin biosynthesis. oup.comADP, DMAPPIsopentenyladenine riboside diphosphate (iPRDP)
Cytochrome P450 Monooxygenase (CYP735A)N/AHydroxylates the side chain of iPRPs to form tZ-type cytokinin nucleotides. oup.comiPRDPThis compound (tZRDP)
Phosphatase (general)N/ADephosphorylates tZRDP to its monophosphate form. nih.govtZRDPtrans-Zeatin riboside monophosphate (tZRMP)
LONELY GUY (LOG)N/AActivates cytokinin nucleotides to their free-base forms. oup.comtZRMPtrans-Zeatin (tZ)
Cytokinin Oxidase/Dehydrogenase (CKX)1.5.99.12Irreversibly degrades active cytokinins, influencing precursor pools. researchgate.nettrans-Zeatin (tZ)Adenine (B156593) + side-chain-derived aldehyde

Transcriptional and Post-Transcriptional Regulation of Key Metabolic Enzymes

The maintenance of tZRDP homeostasis is intricately linked to the precise regulation of the genes encoding the metabolic enzymes described above. This control is exerted at both the transcriptional and post-transcriptional levels, allowing the plant to fine-tune cytokinin levels in response to a multitude of internal and external cues.

Transcriptional Regulation

The expression of genes involved in cytokinin metabolism is a primary target of the cytokinin signaling pathway itself, forming complex feedback and feed-forward loops. A significant portion of the early transcriptional response to cytokinin is mediated by Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs) , which are Myb-family transcription factors. nih.govnih.gov Upon activation by phosphorylation, Type-B ARRs bind to a conserved cis-regulatory element (core sequence 5′-GAT(T/C)-3′) in the promoters of target genes to either activate or repress their transcription. nih.gov Another group of transcription factors, the CYTOKININ RESPONSE FACTORS (CRFs) , also participates in regulating primary cytokinin response genes. nih.gov

The expression of IPT genes is highly responsive to environmental signals, particularly nutrients. oup.com For instance, the AtIPT3 gene in Arabidopsis is strongly upregulated in response to nitrate (B79036) availability, linking nutrient status directly to cytokinin production. oup.com Other macronutrients, such as phosphate and sulphate, also modulate IPT transcript levels. oup.com Developmentally, certain IPT genes are under the control of KNOX-type homeobox transcription factors, which are essential for maintaining the function of the shoot apical meristem. oup.com

The expression of CYP735A genes, which convert iPRPs to tZRPs, is also tightly controlled. It is negatively regulated by the hormones auxin and abscisic acid, as well as by cytokinin itself, indicating a homeostatic feedback mechanism. oup.com Conversely, nitrogen signals, including both nitrate and glutamine-related signals, positively regulate CYP735A expression, ensuring that growth-promoting tZ-type cytokinins are produced when nitrogen is abundant. oup.com

Similarly, the expression of several CKX genes, which encode cytokinin degradation enzymes, is rapidly induced by cytokinin. nih.govfrontiersin.org This represents a crucial negative feedback loop where high levels of active cytokinin trigger the expression of the enzymes responsible for its own degradation, thus maintaining homeostasis. frontiersin.org

Table 2: Transcriptional Regulation of Key Cytokinin Metabolic Genes
Target Gene FamilyRegulating Factor/SignalEffect on TranscriptionReference
IPTNitrateUpregulation (e.g., AtIPT3) oup.com
IPTKNOX Transcription FactorsUpregulation (e.g., AtIPT7) oup.com
CYP735AAuxin, Abscisic AcidDownregulation oup.com
CYP735ACytokinin (feedback)Downregulation oup.com
CYP735ANitrogen (Nitrate, Glutamine)Upregulation oup.com
CKXCytokinin (feedback)Upregulation (e.g., CKX4) nih.govfrontiersin.org
General Cytokinin-Responsive GenesType-B ARRs, CRFsActivation or Repression nih.govnih.gov

Post-Transcriptional Regulation

Beyond transcriptional control, post-transcriptional mechanisms add another layer of regulation to cytokinin homeostasis. A significant recent finding has highlighted the role of the TARGET OF RAPAMYCIN (TOR) kinase in controlling cytokinin levels through translational repression. biorxiv.org Active TOR kinase, which integrates metabolic and light signals, has been shown to specifically repress the translation of mRNAs encoding certain CKX enzymes, including CKX1, CKX3, and CKX5. biorxiv.org By inhibiting the production of these key cytokinin-degrading enzymes when energy and resources are plentiful, the TOR kinase pathway allows for the accumulation of active cytokinins like trans-Zeatin, thereby promoting shoot development. biorxiv.org This mechanism provides a rapid means for the plant to adjust stem cell activity and growth in response to fluctuating environmental conditions. biorxiv.org

Furthermore, the activity of the Type-B ARR transcription factors themselves is subject to post-transcriptional control via phosphorylation, which is the final step in the cytokinin signal transduction cascade. nih.gov The phosphorylation state of these regulators determines their ability to bind DNA and influence the transcription of metabolic enzyme genes, providing a direct link between cytokinin perception and the machinery that controls its concentration. nih.gov

Physiological and Developmental Roles of Trans Zeatin Riboside Diphosphate As a Cytokinin Signal

Involvement in Meristematic Activity and Organ Development

The production of tZ-type cytokinins, originating from precursors like tZDP, is fundamental for the activity of apical meristems, which are the primary sites of organogenesis in plants. Cytokinins interact with other hormones, particularly auxin, to control cell division and differentiation in these crucial zones. oup.comoup.com

Cytokinins are positive regulators of the shoot apical meristem (SAM), the population of stem cells at the shoot tip responsible for generating all above-ground organs. jipb.net The synthesis of tZ-type cytokinins is essential for promoting cell proliferation within the SAM. jipb.net Studies in rice have shown that mutants deficient in the CYP735A genes, which are responsible for producing tZ precursors like tZDP, exhibit significant growth retardation, including a slower rate of leaf formation and a drastic reduction in tiller (branch) number. nih.govresearchgate.net This indicates that the activities of both the shoot apical and axillary meristems are impaired without an adequate supply of tZ-type cytokinins. nih.gov

Furthermore, research in Brassica napus (rapeseed) has linked altered cytokinin levels to changes in shoot architecture. A multi-main-stem mutant showed decreased levels of trans-zeatin (B1683218) and its riboside precursor compared to the wild type, correlating with its altered branching phenotype. nih.gov In peach trees, a more upright growth habit with less branching (stronger apical dominance) was associated with higher ratios of auxin to cytokinins, including lower levels of trans-zeatin riboside. usda.gov This highlights the role of the tZ-type cytokinin pool, derived from tZDP, in counteracting apical dominance and promoting shoot branching. oup.comoup.comusda.gov

Table 1: Impact of Altered tZ-type Cytokinin Levels on Shoot Phenotypes
OrganismGenetic Modification / ConditionKey FindingReference
Rice (Oryza sativa)cyp735a3 cyp735a4 double mutant (deficient in tZ precursor synthesis)Showed growth retardation, reduced leaf formation rate, and fewer tillers, indicating impaired shoot and axillary meristem activity. nih.gov
Peach (Prunus persica)'Pillar' growth habit vs. 'Standard'Pillar trees with more upright growth and less branching had lower levels of trans-zeatin riboside and a higher auxin-to-cytokinin ratio. usda.gov
Rapeseed (Brassica napus)Multi-main-stem (ms) mutantMutant displayed decreased levels of trans-zeatin and trans-zeatin riboside in the shoot apical meristem. nih.gov

In contrast to its role in the shoot, cytokinin signaling, including that from tZ-type cytokinins, generally acts as a negative regulator of primary root growth. frontiersin.org High concentrations of cytokinins in the root apical meristem (RAM) tend to promote cell differentiation over proliferation, leading to a smaller meristem and shorter primary root. jipb.net

Role in Nutrient Acquisition and Allocation

The synthesis of tZ-type cytokinins is tightly linked to the plant's nutritional status, acting as a key signal for nutrient availability, particularly nitrogen and phosphorus. The production of precursors like tZDP in the roots serves as a long-distance signal to the shoot, coordinating growth with nutrient uptake. nih.govnih.gov

Nitrogen availability is a major factor regulating the biosynthesis of tZ-type cytokinins. oup.com In both Arabidopsis and rice, the genes responsible for cytokinin biosynthesis, including IPT and CYP735A, are induced by nitrate (B79036). nih.govoup.comnih.gov This leads to an increased production of tZ precursors in the roots, which are then transported to the shoot. nih.gov This root-to-shoot signal informs the shoot of the high nitrogen availability, promoting growth and nitrogen assimilation. researchgate.netplantae.org Studies have shown that the level of trans-zeatin in the shoot controls the physiological and growth responses of roots supplied with nitrate, demonstrating a complex systemic signaling network where the production of tZDP and its derivatives is a central component. nih.gov In rice, tZ-type cytokinin biosynthesis is positively regulated by dual nitrogen signals—glutamine-related and nitrate-specific signals—further emphasizing its role in integrating nitrogen metabolism with plant growth. nih.govresearchgate.netnih.gov

Phosphorus (P) availability also significantly influences cytokinin levels, often in an opposing manner to nitrogen. Phosphorus deficiency has been shown to suppress the accumulation of trans-zeatin riboside (tZR), the dephosphorylated form of tZDP. oup.comnih.gov In a study on Casuarina equisetifolia, P deficiency led to a significant reduction in tZR levels in a P-deficiency sensitive cultivar, which correlated with an increase in root growth to enhance phosphorus absorption efficiency. oup.comnih.gov This suppression was linked to the up-regulation of CeIPT5, a gene involved in tZR biosynthesis, suggesting a complex feedback mechanism. nih.govresearchgate.net

In Arabidopsis, plants respond to phosphate (B84403) starvation by altering the ratio of different cytokinin isomers, specifically by increasing the cis-zeatin (B600781) (cZ) to trans-zeatin (tZ) ratio. nih.gov This suggests that under low phosphorus conditions, the pathway leading to tZDP and its derivatives is down-regulated, which in turn modulates root architecture to favor exploration for phosphate. nih.gov Exogenous application of tZR was found to suppress root phosphorus concentration, confirming that a reduction in tZ-type cytokinins is part of the plant's adaptive response to P deficiency. nih.gov

Table 2: Influence of Nutrient Status on tZ-type Cytokinin Levels
NutrientConditionOrganismEffect on tZ-type Cytokinin Precursors/DerivativesReference
Nitrogen (Nitrate)Sufficient/High SupplyArabidopsis, RiceIncreased expression of IPT and CYP735A genes, leading to higher accumulation of tZ-type cytokinins. nih.govoup.comnih.gov
PhosphorusDeficiencyCasuarina equisetifoliaSuppressed accumulation of trans-zeatin riboside (tZR). oup.comnih.gov
PhosphorusDeficiencyArabidopsisDecreased levels of tZ-type cytokinins, leading to an increased cZ:tZ ratio. nih.gov

Developmental Stage-Specific Accumulation and Function

The levels of different cytokinin forms, including the precursors to trans-zeatin, fluctuate throughout the plant's life cycle, indicating stage-specific functions. While direct measurements of tZDP are less common, the levels of its derivatives like trans-zeatin and trans-zeatin riboside provide insight into the activity of its biosynthetic pathway.

During early development, such as the seedling stage, the synthesis of tZ-type cytokinins in both roots and shoots is critical for establishing growth. nih.gov In rice, the expression of CYP735A genes, which produce tZ ribotides, is high in the roots of seedlings. nih.gov As the plant enters later vegetative and reproductive phases, the highest expression of these genes can shift to areas like the vegetative shoot apex and leaf blades. nih.gov

In Arabidopsis, the balance between different cytokinin isomers changes significantly during ontogenesis. Levels of trans-zeatin types are often dominant during stages of active growth, while cis-zeatin types may become more prevalent during stages associated with limited growth or stress. oup.comnih.gov For example, in peach trees, significant branch growth occurs during a specific window (58 to 87 days after bud break), which is likely correlated with a peak in the synthesis of growth-promoting hormones like tZ-type cytokinins. usda.gov The accumulation of tZDP and its conversion to active forms are thus precisely regulated to coordinate key developmental transitions, from germination and vegetative growth to flowering and senescence. oup.comoup.com

Dynamic Changes in trans-Zeatin Riboside Diphosphate (B83284) Levels During Plant Development

The concentration of cytokinin nucleotides, the category to which trans-zeatin riboside diphosphate belongs, exhibits dynamic changes throughout the lifecycle of a plant, reflecting the varying demand for active cytokinins in different tissues and at different developmental stages. These nucleotides are the direct products of the initial, rate-limiting step in cytokinin biosynthesis, catalyzed by isopentenyltransferase (IPT) enzymes.

Research in various plant species indicates that the levels of cytokinin nucleotides are generally high in tissues with active cell division and differentiation. For instance, studies on pak choi (Brassica rapa ssp. chinensis) have shown that cytokinin levels, including the nucleotide precursors, increase significantly during the transition from vegetative growth to flower bud differentiation. In one study, the total cytokinin content in the shoot apex was observed to rise after a low-temperature treatment that promotes flowering and peaked just before the differentiation of flower buds. tandfonline.com This suggests a heightened biosynthesis of cytokinin precursors, including this compound, to fuel the demand for active cytokinins during this critical developmental switch.

Conversely, during processes like leaf senescence, the levels of active cytokinins and their precursors are generally observed to decrease. This decline is a key trigger for the initiation of the senescence program, which involves the degradation of cellular components and nutrient remobilization. nih.gov

The table below illustrates the typical changes in the cytokinin nucleotide pool, which includes this compound, at different developmental stages in a model plant system.

Developmental StagePlant Tissue/OrganRelative Level of Cytokinin Nucleotides (including this compound)
Germination Dry SeedLow
Imbibed SeedIncreasing
Vegetative Growth Root ApexHigh
Shoot Apical MeristemHigh
Young LeavesHigh
Mature LeavesModerate
Reproductive Development Flower BudsHigh
Developing SeedsVery High (early stages)
Senescence Senescing LeavesLow

This table represents a generalized trend based on findings across multiple plant species. Actual concentrations can vary significantly depending on the specific plant, environmental conditions, and analytical methods used.

Correlative Studies with Specific Growth Phenomena (e.g., leaf sprouting, seed development)

The fluctuating levels of the cytokinin pool containing this compound have been correlated with specific and vital growth events, most notably leaf sprouting and seed development.

Leaf Sprouting:

The initiation and subsequent growth of new leaves from the shoot apical meristem are processes that require high rates of cell division and are thus heavily dependent on a sufficient supply of cytokinins. Hormonal profiling studies have revealed a direct correlation between cytokinin levels and leaf development. For example, research on the multileaf growth pattern of Amorphophallus muelleri demonstrated a dramatic increase—over 5000-fold—in the concentration of trans-zeatin riboside (a direct downstream product of trans-zeatin riboside phosphates) in the corms during the second leaf sprouting stage. researchgate.netfrontiersin.org This surge in cytokinin levels is a strong indicator of the heightened biosynthetic activity of its precursors, including this compound, to support the rapid cell proliferation and differentiation required for leaf formation.

Furthermore, studies in rice have shown that cytokinins play a crucial role in determining leaf angle, a key agronomic trait. The accumulation of active cytokinins, derived from their nucleotide precursors, in the lamina joint negatively regulates the leaf angle. nih.govresearchgate.net This highlights the localized importance of cytokinin biosynthesis and signaling in shaping leaf morphology.

Seed Development:

Developing seeds are one of the richest sources of cytokinins in plants, a fact that led to the initial discovery of zeatin from maize (Zea mays). nih.govoup.com The levels of cytokinin nucleotides, including the trans-zeatin riboside phosphates, are particularly high during the early stages of seed development, which are characterized by rapid cell division in the endosperm and embryo. nih.govnih.gov This high concentration of cytokinin precursors is essential for establishing the seed's capacity for growth and nutrient storage, ultimately influencing the final seed size and weight.

Comprehensive analyses of cytokinin content during seed development in legumes like chickpea have shown a complex profile of different cytokinin forms, with the nucleotide precursors being significant components. nih.gov The filial tissues within the developing seed are largely autonomous in their cytokinin biosynthesis, underscoring the critical role of in-situ production of precursors like this compound to drive seed growth. nih.gov As the seed matures and enters a dormant state, the levels of active cytokinins and their nucleotide precursors generally decline. taylorfrancis.com

The following table summarizes research findings on the correlation between the cytokinin pool (including this compound) and these specific growth phenomena.

Growth PhenomenonPlant Species/TissueObserved Correlation with Cytokinin Nucleotide/Riboside LevelsResearch Finding
Leaf Sprouting Amorphophallus muelleri (corms)PositiveOver 5000-fold increase in trans-zeatin riboside during second leaf sprouting. researchgate.netfrontiersin.org
Leaf Angle Determination Rice (Oryza sativa) (lamina joint)NegativeIncreased levels of active cytokinins lead to a smaller leaf angle. nih.govresearchgate.net
Early Seed Development Maize (Zea mays), LegumesPositiveHigh levels of cytokinin nucleotides are present during the initial stages of rapid cell division. nih.govoup.com
Seed Maturation GeneralNegativeCytokinin levels decrease as the seed matures and enters dormancy. taylorfrancis.com

Advanced Analytical Methodologies for Trans Zeatin Riboside Diphosphate Profiling in Biological Systems

Sample Preparation Techniques for Complex Plant Matrices

The successful analysis of tZDP from intricate plant tissues hinges on meticulous sample preparation. This initial step is critical for removing interfering substances and enriching the target analyte, thereby enhancing the sensitivity and reliability of subsequent analyses. researchgate.net

Extraction Protocols and Purification Strategies for Nucleotides

A common initial step for extracting nucleotides from plant samples involves the use of an extraction solvent, followed by purification to isolate the target molecules. rsc.org One widely used method employs a Bieleski #2 extraction solvent, which is a mixture of methanol, formic acid, and water (15:1:4, v/v/v). rsc.org Following extraction, solid-phase extraction (SPE) is a frequently utilized purification strategy. rsc.org

For the separation of negatively charged molecules like nucleotides from other metabolites, a combination of liquid-liquid extraction and weak anion-exchange solid-phase extraction is effective. nih.govspringernature.com This approach isolates nucleotides, nucleosides, and other polar metabolites. nih.govspringernature.com Another strategy involves the use of mixed-mode anion-exchange cartridges in a single-step solid-phase extraction, which has proven effective in minimizing matrix effects and ensuring high selectivity for cytokinin nucleotide monophosphates. nih.gov

Furthermore, different SPE cartridges can be used sequentially to fractionate various cytokinin forms. For instance, a C18 cartridge can be used to separate cytokinin bases, ribosides, and glucosides from the more polar nucleotides. The nucleotide fraction can then be further purified using a DEAE-Sephadex cartridge. researchgate.net

Common Extraction and Purification Steps for Cytokinin Nucleotides:

StepDescriptionReference
Homogenization Plant tissue is ground in liquid nitrogen to a fine powder. agrisera.com
Extraction The powdered tissue is extracted with a solvent mixture, often containing methanol, to precipitate proteins and solubilize metabolites. rsc.org
Centrifugation The homogenate is centrifuged to separate the solid debris from the liquid extract containing the metabolites. agrisera.com
Solid-Phase Extraction (SPE) The extract is passed through a solid-phase cartridge (e.g., C18, DEAE-Sephadex, or mixed-mode) to purify and concentrate the cytokinin nucleotides. researchgate.netnih.gov
Elution The bound nucleotides are eluted from the SPE cartridge using an appropriate solvent. researchgate.net
Evaporation and Reconstitution The eluate is dried down and redissolved in a solvent compatible with the analytical instrument. oup.com

Use of Isotopically Labeled Internal Standards for Quantification

The use of isotopically labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based analyses. nih.gov These standards are chemically identical to the analyte of interest but contain one or more heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), resulting in a higher mass. mdpi.com

By adding a known amount of the labeled standard to the sample at the beginning of the extraction process, any loss of the analyte during sample preparation can be accounted for. rsc.orgnih.gov The ratio of the endogenous analyte to the labeled internal standard is measured by the mass spectrometer, allowing for precise quantification, a method known as isotope dilution analysis. rsc.orgoup.com This approach effectively corrects for matrix effects, which are variations in signal intensity caused by other components in the sample. nih.govresearchgate.net For instance, deuterated internal standards have been synthesized for accurate mass spectral quantification of cytokinins. oup.com

Chromatographic and Spectrometric Approaches

The separation and detection of tZDP are primarily achieved through the powerful combination of liquid chromatography and mass spectrometry.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Sensitive Detection

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective analysis of cytokinins, including their nucleotide forms. nih.govresearchgate.net UHPLC utilizes columns with smaller particle sizes than traditional HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity. oup.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly used for cytokinin analysis, as it minimizes fragmentation of the parent molecule. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). nih.gov

The development of UHPLC-MS/MS methods has significantly enhanced the ability to detect and quantify low-abundance plant hormones. nih.govresearchgate.net For example, a method was developed for the simultaneous analysis of 43 molecular species of cytokinins, auxins, abscisic acid, and gibberellins. nih.gov

Multiple Reaction Monitoring (MRM) Optimization for Targeted Analysis

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly specific and sensitive MS/MS technique used for targeted quantification. nih.govproteomics.com.au In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the parent molecule of interest, in this case, tZDP). This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to detect a specific product ion (a fragment of the parent molecule). nih.govlabce.com

This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the complex matrix and leading to excellent sensitivity and a wide dynamic range. proteomics.com.aunih.gov The optimization of MRM parameters, such as collision energy and cone voltage, is crucial for maximizing the signal intensity of the desired product ion and achieving the lowest possible limits of detection. nih.gov This targeted approach allows for the quantification of specific molecules, even at very low concentrations. nih.gov

Example of MRM Transitions for Cytokinin Analysis:

Precursor Ion (m/z)Product Ion (m/z)Compound
220.1136.1trans-Zeatin (B1683218)
352.2220.1trans-Zeatin riboside
432.1352.2trans-Zeatin riboside monophosphate
Data is illustrative and specific transitions would need to be optimized for tZDP.

Integrative Omics Approaches

The profiling of tZDP and other cytokinins can be further enhanced by integrating metabolomic data with other "omics" datasets, such as transcriptomics and proteomics. nih.gov This integrative or multi-omics approach provides a more holistic view of the biological system and can reveal complex regulatory networks. frontiersin.org

For example, by combining data on cytokinin levels with gene expression profiles, researchers can identify genes that are regulated by specific cytokinin species. This can help to elucidate the downstream signaling pathways and physiological responses mediated by tZDP. nih.gov Network-based analyses can be used to visualize the associations between different omics features, providing insights into the intricate interplay between metabolites, genes, and proteins. nih.gov Such integrative strategies are powerful for understanding the multifaceted roles of cytokinins in plant biology.

Combination of Metabolomics with Transcriptomics for Pathway Analysis

The integration of metabolomics and transcriptomics has emerged as a powerful strategy for elucidating the complex regulatory networks governing plant development and stress responses. This dual-omics approach provides a comprehensive view of cellular function by simultaneously capturing the expression of genes (transcriptome) and the resulting changes in metabolite levels (metabolome), including those of crucial signaling molecules like trans-Zeatin riboside diphosphate (B83284) (tZRDP). By correlating differentially expressed genes (DEGs) with differentially accumulated metabolites (DAMs), researchers can map and understand the intricate biochemical pathways at play. nih.govmdpi.com

In studies of plant processes such as leaf senescence or responses to environmental stress, this combined analysis is instrumental. For instance, during developmental leaf senescence in Acer rubrum, integrated transcriptomic and metabolomic analyses have been used to investigate the hormone pathways involved. nih.gov Similarly, in exploring the adaptation of medicinal plants to high-altitude environments, the combination of these 'omics' technologies has provided new insights into the underlying biological mechanisms. researchgate.net

A common methodology involves several key steps:

Sample Collection and Analysis : Biological samples are collected at different time points or under different conditions (e.g., stress vs. control). RNA is extracted for transcriptome sequencing (RNA-seq) to identify and quantify gene expression, while metabolites are extracted for analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comcreative-proteomics.comcreative-proteomics.com

Data Processing and Identification : The raw transcriptomic data is processed to identify DEGs, and the metabolomic data is used to identify and quantify DAMs.

Pathway and Correlation Analysis : Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) are used for pathway enrichment analysis of both DEGs and DAMs. oup.com Correlation networks are then constructed to visualize the relationships between specific genes and metabolites. nih.govmdpi.com For example, a positive correlation between the upregulation of a gene encoding an enzyme and the accumulation of its product can strongly suggest a functional link.

Research in zucchini fruits under cold storage demonstrated that the biosynthesis of trans-zeatin derivatives, including a significant upregulation of trans-zeatin riboside diphosphate, was induced over time. researchgate.net In another study on litchi flower development, a correlation analysis between DEGs and DAMs revealed that specific genes, such as LcUGT85A, positively regulate the levels of this compound. mdpi.com A metabolite-centric reporter pathway analysis in Arabidopsis under cold stress also identified tZRDP as a significant metabolite associated with transcript changes, highlighting its role in stress response pathways. researchgate.netnih.gov

This integrated approach allows for a more complete understanding of how transcriptional regulation directly impacts metabolic output, providing a dynamic picture of the cytokinin pathway's role in various biological processes.

Table 1: Examples of Integrated 'Omics' Studies Involving Zeatin Derivatives

Organism Biological Process Key Findings Related to Zeatin Derivatives Reference
Acer rubrum Developmental Leaf Senescence Integrated analysis of transcriptomics and metabolomics to study hormone pathways, including cytokinins. nih.gov
Litchi chinensis Cold Stress in Flower Development Correlation network analysis showed that the gene LcUGT85A positively regulates this compound. mdpi.com
Cucurbita pepo (Zucchini) Cold Storage Response Pathway analysis revealed the up-regulation of this compound biosynthesis during cold storage. researchgate.net
Arabidopsis thaliana Cold Stress Response Metabolite-centric reporter pathway analysis identified this compound as a significant metabolite associated with transcriptional changes under cold stress. researchgate.netnih.gov

Use of Reporter Systems for Cytokinin Signaling Response Mapping

Reporter systems are indispensable tools for visualizing and quantifying cytokinin signaling activity within living tissues, providing spatial and temporal resolution of the hormonal response. nih.gov The cytokinin signaling pathway is primarily based on a multi-step phosphorelay system, similar to the two-component systems found in bacteria. biologists.combiologists.com This pathway generally involves cytokinin perception by membrane-bound histidine kinase (HK) receptors, which then autophosphorylate. biologists.comnih.gov The phosphoryl group is transferred via histidine phosphotransfer (HPt) proteins to the nucleus, where it activates type-B response regulators (ARRs). biologists.comharvard.edu These activated type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, including the type-A ARRs, which act as negative regulators of the pathway. biologists.comnih.gov

To monitor this signaling cascade, researchers have developed reporter gene constructs. A widely used example is the TCSn::GFP (Two-Component Signaling Sensor new::Green Fluorescent Protein) reporter. nih.gov This system utilizes a synthetic promoter containing multiple repeats of a binding site for the type-B ARR transcription factors. This promoter drives the expression of a reporter gene, typically a fluorescent protein like GFP. nih.govharvard.edu When cytokinin signaling is active, activated type-B ARRs bind to this synthetic promoter, leading to the production of GFP. The intensity of the fluorescence provides a direct, visible readout of the cytokinin response level in specific cells or tissues. nih.gov

The applications of these reporter systems are numerous:

Mapping Signaling Centers : They allow for the identification of specific cells and tissues that are responding to cytokinins during development, such as in the root and shoot apical meristems.

Investigating Crosstalk : They can be used to study how other hormones or environmental signals modulate the cytokinin signaling pathway. biologists.com

Understanding Transport : Reporter systems have been used to infer the movement and availability of active cytokinins. For instance, the absence of a reporter signal in tissues known to express cytokinin receptors led to the hypothesis that transporters might limit the availability of the hormone at specific sites. nih.gov

The analysis of fusions between GFP and phosphotransfer proteins (AHP-GFP) has provided direct visual evidence of their cytokinin-dependent translocation into the nucleus, a key step in the signaling pathway. harvard.edu These sophisticated molecular tools are crucial for dissecting the complex role of the cytokinin signaling network, which is integral to understanding the function of compounds like trans-zeatin and its phosphorylated derivatives.

Table 2: Key Components of the Cytokinin Signaling Pathway Monitored by Reporter Systems

Component Type Abbreviation Function in Signaling Pathway Reference
Histidine Kinase Receptors AHKs Perceive cytokinin at the cell membrane and initiate the phosphorelay. biologists.comharvard.edu
Histidine Phosphotransfer Proteins AHPs Shuttle the phosphoryl group from AHKs in the cytoplasm to ARRs in the nucleus. biologists.comharvard.edu
Type-B Response Regulators Type-B ARRs Act as transcription factors that are activated by phosphorylation and induce the expression of cytokinin-responsive genes. biologists.comnih.gov
Type-A Response Regulators Type-A ARRs Act as negative feedback regulators of the signaling pathway; their expression is induced by Type-B ARRs. biologists.comnih.gov

Future Directions and Unresolved Questions in Trans Zeatin Riboside Diphosphate Research

Elucidating the Precise Physiological Activities of the Diphosphate (B83284) Form

A significant gap in our understanding of cytokinin action is the precise physiological role of the diphosphate form. While it is recognized as a precursor to the active cytokinin base, trans-Zeatin (B1683218) (tZ), it is unclear whether tZRDP possesses any intrinsic biological activity. Future research should focus on determining if tZRDP can directly interact with cytokinin receptors or other signaling components. It is plausible that this diphosphate nucleotide has unique signaling properties distinct from its monophosphate and triphosphate counterparts, or the free base. Investigating its effects on gene expression, cell cycle progression, and various developmental processes will be crucial. For instance, does the application of a stable, non-hydrolyzable analog of tZRDP elicit specific physiological responses in plants? Answering this question will be a critical first step in defining the functional significance of this particular cytokinin nucleotide.

Identification of Novel Enzymes and Transporters Specific to trans-Zeatin Riboside Diphosphate

The biosynthesis of tZ-type cytokinins involves the conversion of isopentenyladenine (iP) ribotides to tZ ribotides (tZRPs), a reaction catalyzed by cytochrome P450 monooxygenases of the CYP735A family oup.com. Subsequently, the active tZ form is released from its ribotide precursors by LONELY GUY (LOG) enzymes oup.com. However, the specific enzymes that act directly on tZRDP for its conversion to other forms or its potential degradation are not well characterized. Research is needed to identify and characterize phosphatases, kinases, or other metabolic enzymes that specifically utilize tZRDP as a substrate.

Furthermore, the transport of cytokinin nucleotides is an area of active investigation. While transporters for cytokinin bases and ribosides, such as Purine (B94841) Permeases (PUPs), Equilibrative Nucleoside Transporters (ENTs), and ATP-binding cassette (ABC) transporters, have been identified, the specific mechanisms for the intracellular and intercellular movement of cytokinin diphosphates are unknown youtube.comportlandpress.com. It is hypothesized that specific transporters are responsible for the movement of cytokinin nucleotides across cellular membranes, potentially including ENT transporters which are known to move nucleotide forms of cytokinins youtube.comportlandpress.com. Identifying transporters with a high affinity for tZRDP would provide significant insights into its spatial distribution and potential signaling roles in different tissues and cellular compartments.

Cross-Talk with Other Phytohormone Signaling Networks at the Nucleotide Level

Phytohormone signaling is characterized by intricate cross-talk between different hormone pathways, which allows for a fine-tuned response to developmental and environmental cues biologists.comnih.gov. While interactions between cytokinins and other hormones like auxins, abscisic acid, and gibberellins are well-established, this understanding is largely based on the effects of the active cytokinin bases biologists.commdpi.comnih.gov. A fascinating and unexplored area is the potential for cross-talk to occur at the nucleotide level.

Future research should investigate whether tZRDP can directly influence the signaling pathways of other phytohormones. For example, could tZRDP or other cytokinin nucleotides directly interact with receptors or signaling components of other hormone pathways? It is known that different phytohormone signaling pathways are interconnected in a complex network, and these interactions can be synergistic or antagonistic nih.govmdpi.com. Exploring the direct molecular interactions between tZRDP and components of other phytohormone signaling cascades could reveal novel layers of regulatory complexity in plant development.

Functional Divergence across Plant Species and Environmental Adaptations

The roles and relative abundance of different cytokinin forms can vary significantly across plant species oup.com. While Arabidopsis thaliana has been a primary model for cytokinin research, it is crucial to extend these studies to a broader range of plant species, including monocots and other evolutionarily distant plants. It is possible that the physiological importance of tZRDP differs between species, reflecting adaptations to different developmental strategies and environmental niches. For example, the regulation of tZ-type cytokinin biosynthesis has been shown to differ between rice and Arabidopsis, suggesting that the function of intermediates like tZRDP might also be species-specific oup.com.

Furthermore, the role of tZRDP in mediating plant responses to environmental stress is a critical area for future investigation. Cytokinins are known to be involved in responses to various abiotic and biotic stresses nih.govnih.gov. It is plausible that the levels of tZRDP fluctuate in response to environmental cues, and that this molecule plays a role in signaling stress conditions. Investigating the dynamics of the tZRDP pool under different stress conditions, such as drought, salinity, or pathogen attack, could uncover its role in plant adaptation and survival.

Q & A

Q. What is the biosynthetic pathway of trans-zeatin riboside diphosphate (tZRDP) in plants, and which enzymes are critical for its formation?

tZRDP is synthesized via the hydroxylation of isopentenyladenine riboside diphosphate (iPRDP) by cytochrome P450 enzymes CYP735A1 and CYP735A2. This occurs in two distinct pathways:

  • HMB-PP pathway : Converts HMB-PP into N⁶-(Δ²-isopentenyl) adenine riboside 5'-diphosphate, which is hydroxylated to form tZRDP .
  • DMAPP pathway : DMAPP combines with ADP/ATP to generate intermediates like iPMP and ZTP/ZDP, which are further processed into tZRDP .

    Methodologically, enzyme activity can be assayed using recombinant CYP735A proteins in vitro, with LC-MS/MS to validate product formation .

Q. How can researchers detect and quantify tZRDP in plant tissues?

tZRDP is quantified using:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimized for separating phosphorylated cytokinins, with immunopurification steps to reduce matrix interference .
  • Fluorometric assays : Adapted from phosphate detection kits (e.g., DHAP Assay Kit), requiring enzymatic dephosphorylation of tZRDP to measure free phosphate .
  • Sample preparation : Tissues are snap-frozen, homogenized in extraction buffer (e.g., methanol:water:formic acid), and purified via immunoaffinity columns .

Advanced Research Questions

Q. What is the functional significance of the diphosphate group in tZRDP compared to mono- or tri-phosphate forms?

The diphosphate moiety influences:

  • Bioactivity : tZRDP is a precursor for active trans-zeatin (tZ) but is less physiologically active than tZRMP (monophosphate) due to reduced membrane permeability .
  • Enzymatic interconversion : Phosphatases and kinases regulate interconversion between phosphate states. For example, alkaline phosphatase treatment converts tZRDP to tZR, enabling downstream signaling .
  • Subcellular transport : The diphosphate group may facilitate ATP-binding cassette (ABC) transporter-mediated translocation across membranes .

Q. How should experimental designs account for variables affecting tZRDP stability and quantification?

Key considerations include:

  • Dosage optimization : In banana plants, 0.05 mg L⁻¹ tZRDP maximized growth, highlighting the need for dose-response curves in preliminary trials .
  • Environmental controls : Light, temperature, and ABA treatment significantly alter tZRDP levels. For example, ABA reduces active cytokinins by >50% in leaf segments .
  • Temporal sampling : tZRDP pools fluctuate diurnally; studies on pea roots recommend sampling at consistent times to minimize variability .

Q. How can researchers resolve contradictions in tZRDP levels observed under different experimental conditions?

Contradictions often arise from:

  • Compartmentalization : Apical vs. basal plant segments show divergent tZRDP accumulation due to tissue-specific enzyme expression .
  • Post-harvest degradation : Rapid sample freezing (-80°C) and protease inhibitors are critical, as tZRDP degrades within minutes at room temperature .
  • Cross-reactivity in assays : Validate antibodies/primers using knockout mutants to avoid false signals from structurally similar metabolites (e.g., cis-zeatin derivatives) .

Q. What methodologies elucidate the subcellular localization and membrane transport of tZRDP?

  • Subcellular fractionation : Centrifugation separates organelles, with tZRDP predominantly localized to the cytoplasm and endoplasmic reticulum .
  • Radiolabeling : ³²P-tZRDP tracks real-time transport in root tissues using autoradiography .
  • Membrane vesicle assays : Isolated plasma membrane vesicles are incubated with tZRDP to study ABC transporter kinetics .

Q. How do environmental factors like nitrogen availability regulate tZRDP metabolism?

  • Nitrogen signaling : High NH₄⁺ upregulates CYP735A expression in rice, increasing tZRDP synthesis .
  • Microbial interactions : Rhizobacteria (e.g., Anabaena variabilis) enhance tZRDP production via symbiotic exchange of cytokinin precursors .
    Methodologically, transcriptomics (RNA-seq) and CRISPR-edited mutants link nutrient-responsive genes to tZRDP dynamics .

Q. What role does tZRDP play in cross-talk with other phytohormones during stress responses?

  • ABA antagonism : ABA treatment reduces tZRDP levels by 70% in Arabidopsis, suppressing cytokinin-mediated growth under drought .
  • Salicylic acid (SA) synergy : SA enhances tZRDP accumulation in pathogen-infected tissues, priming systemic acquired resistance .
    Co-treatment experiments with hormone inhibitors (e.g., fluridone for ABA) clarify these interactions .

Q. How is tZRDP enzymatically interconverted with other cytokinin forms, and what tools study these pathways?

  • Phosphatases : Purple acid phosphatases dephosphorylate tZRDP to tZR, detectable via ³¹P-NMR .
  • Kinases : Recombinant Arabidopsis kinase AtPAPK1 phosphorylates tZR to tZRDP in ATP-dependent reactions .
  • Isotopic tracing : ¹³C-labeled iP derivatives track tZRDP synthesis rates in cell cultures .

Q. What genetic models are optimal for studying tZRDP function in plant development?

  • Arabidopsis receptor mutants (e.g., ahk2/3/4) : These show 2.5-fold higher tZRDP accumulation, linking cytokinin signaling to root/shoot modulation .
  • Overexpression lines (e.g., UGT85A1) : Glucosyltransferase mutants alter tZRDP homeostasis, affecting leaf senescence and meristem activity .
    Phenotypic screens (e.g., root elongation assays) and metabolomics integrate genotype-phenotype relationships .

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